molecular formula C11H10N2 B12953883 5-Methyl-4-phenylpyrimidine

5-Methyl-4-phenylpyrimidine

Cat. No.: B12953883
M. Wt: 170.21 g/mol
InChI Key: UCIXIFAXVBYNGG-UHFFFAOYSA-N
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Description

5-Methyl-4-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their significant role in various biological processes and are a core structure in many drug molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-phenylpyrimidine can be achieved through various methods. One common approach involves the reaction of phenylacetylene and 1-phenyl-propan-1-one with potassium tert-butylate in dimethyl sulfoxide at 100°C under an inert atmosphere. This is followed by the addition of guanidine nitrate in water and dimethyl sulfoxide at 70°C, and finally, potassium hydroxide semihydrate in dimethyl sulfoxide at 70°C .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-phenylpyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of pyrimidine N-oxides, while reduction can yield dihydropyrimidines .

Scientific Research Applications

5-Methyl-4-phenylpyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Methyl-4-phenylpyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 5-Methyl-4-phenylpyrimidine include other substituted pyrimidines, such as:

Uniqueness

What sets this compound apart from these similar compounds is the specific combination of the methyl and phenyl groups at the 5- and 4-positions, respectively. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

5-methyl-4-phenylpyrimidine

InChI

InChI=1S/C11H10N2/c1-9-7-12-8-13-11(9)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

UCIXIFAXVBYNGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN=C1C2=CC=CC=C2

Origin of Product

United States

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